Physicochemical Properties and Synthetic Utility of (6-Methylbenzo[b]thiophen-3-yl)methanol: A Technical Guide
Physicochemical Properties and Synthetic Utility of (6-Methylbenzo[b]thiophen-3-yl)methanol: A Technical Guide
As a Senior Application Scientist, I approach the molecular architecture of (6-Methylbenzo[b]thiophen-3-yl)methanol (CAS: 451524-35-9)[1] not merely as a static chemical entity, but as a dynamic pharmacophore and a highly versatile synthetic building block. Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, frequently leveraged for their bioisosteric relationship with indole, benzofuran, and naphthalene[2].
The strategic placement of a methyl group at the C6 position and a hydroxymethyl group at the C3 position fundamentally dictates this compound's physicochemical behavior, its reactivity at the bench, and its target binding kinetics in biological systems. This whitepaper synthesizes the core physicochemical properties, structural dynamics, and field-proven synthetic methodologies associated with this critical intermediate.
Physicochemical Profiling & Molecular Causality
Understanding the macroscopic behavior of a compound begins with its fundamental physicochemical metrics. The properties of (6-Methylbenzo[b]thiophen-3-yl)methanol are summarized below, along with the causality behind how these metrics influence drug design and synthesis.
| Property | Value | Causality / Practical Implications |
| CAS Number | 451524-35-9 | Unique identifier for regulatory compliance and synthetic tracking[1]. |
| Molecular Formula | C10H10OS | Dictates the exact mass (178.0452 Da) and isotopic distribution for high-resolution mass spectrometry (HRMS) validation. |
| Molecular Weight | 178.25 g/mol | The low molecular weight ensures high ligand efficiency (LE) during hit-to-lead optimization, leaving ample room for structural elaboration. |
| LogP (Predicted) | ~2.9 | Places the compound firmly within the optimal lipophilicity range for passive transcellular permeability without causing excessive hydrophobic trapping in lipid bilayers. |
| TPSA | 48.4 Ų | Well below the 140 Ų threshold (and the stricter 90 Ų BBB threshold), indicating excellent potential for oral absorption and central nervous system (CNS) penetration. |
| H-Bond Donors / Acceptors | 1 / 2 | The C3-hydroxymethyl group provides critical directional hydrogen bonding, while the thiophene sulfur acts as a weak, soft hydrogen bond acceptor. |
Expert Insight: The C6-methyl group is not merely a steric placeholder. By exerting a weak electron-donating inductive effect (+I), it slightly increases the electron density of the aromatic system compared to an unsubstituted benzothiophene. This electronic enrichment enhances π−π stacking interactions within hydrophobic protein binding pockets and can improve metabolic stability by blocking the C6 position from rapid cytochrome P450-mediated oxidation.
Structural Dynamics & Pharmacophore Potential
In drug development, the benzothiophene core is frequently utilized to anchor molecules within lipophilic active sites. The C3-hydroxymethyl group acts as a critical polar anchor, providing the necessary vectors for specific interactions with target protein residues (e.g., kinase hinge regions).
When designing inhibitors, the scaffold's rigidity minimizes the entropic penalty upon binding. The diagram below illustrates the logical flow of pharmacophore interactions when benzothiophene derivatives are deployed against kinase targets.
Pharmacophore interactions of the benzothiophene scaffold with target kinase active sites.
Field-Proven Synthetic Methodology
To utilize this compound effectively, one must master its synthesis and functionalization. As an application scientist, I emphasize that every synthetic protocol must be designed as a self-validating system .
The most robust route to (6-Methylbenzo[b]thiophen-3-yl)methanol is the chemoselective reduction of its corresponding carbaldehyde precursor[3].
Synthetic workflow for the reduction of 6-methylbenzo[b]thiophene-3-carbaldehyde to methanol.
Protocol: Chemoselective Reduction of 6-Methylbenzo[b]thiophene-3-carbaldehyde
Rationale: Sodium borohydride (NaBH₄) in methanol is selected over stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄). This ensures strict chemoselectivity toward the aldehyde, preventing over-reduction or unwanted ring-opening side reactions of the electron-rich benzothiophene core.
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Solubilization & Activation: Dissolve 6-methylbenzo[b]thiophene-3-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere.
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Causality: The protic solvent activates the carbonyl carbon via hydrogen bonding, increasing its electrophilicity and facilitating hydride attack.
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Hydride Transfer: Cool the solution to 0 °C using an ice bath. Add NaBH₄ (1.2 eq) portion-wise.
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Causality: The low temperature controls the exothermic nature of the hydride transfer, preventing solvent boiling and minimizing the generation of side products.
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Reaction Progression & Self-Validation: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.
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Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is deemed complete when the UV-active aldehyde spot (higher Rf ) is fully consumed and replaced by a more polar alcohol spot (lower Rf ) that stains heavily with potassium permanganate (KMnO₄).
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Quenching & Neutralization: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
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Causality: This mildly acidic quench safely neutralizes excess borohydride and hydrolyzes the intermediate borate complex to yield the free alcohol without dehydrating it.
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Isolation & Analytical Validation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Analytical Validation: Confirm the product via ¹H NMR (CDCl₃). The successful reduction is proven by the disappearance of the aldehydic proton singlet (~10.0 ppm) and the emergence of a methylene singlet/doublet at ~4.8 ppm, alongside a D₂O-exchangeable hydroxyl proton.
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Applications in Advanced Drug Design
(6-Methylbenzo[b]thiophen-3-yl)methanol is rarely the final drug candidate; rather, it is a highly functionalizable intermediate. The hydroxymethyl group acts as a versatile synthetic handle. It is frequently converted into a leaving group (e.g., via chlorination using SOCl₂ or mesylation) to facilitate nucleophilic substitution, linking the benzothiophene pharmacophore to various amine or ether side chains.
Key Therapeutic Applications:
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Kinase Inhibitors: Benzothiophene-3-methanol derivatives have been extensively validated as dual MEK/ERK and PI3K/AKT pathway inhibitors. Compounds utilizing this scaffold have demonstrated potent ex vivo and in vivo anticancer properties, particularly in colorectal cancer and melanoma models[4].
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Antifungal Agents: Halogenated analogs of this scaffold (e.g., 7-chlorobenzo[b]thiophene-3-methanol) serve as key synthetic precursors and recognized impurities for imidazole antifungal agents like Sertaconazole, which disrupt fungal cell wall integrity by inhibiting ergosterol biosynthesis[5].
By leveraging the predictive physicochemical properties and robust synthetic pathways of (6-Methylbenzo[b]thiophen-3-yl)methanol, drug development professionals can efficiently navigate the hit-to-lead optimization process, ensuring high-quality candidate generation.
References
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Title: DPS-2: A Novel Dual MEK/ERK and PI3K/AKT Pathway Inhibitor with Powerful Ex Vivo and In Vivo Anticancer Properties Source: National Institutes of Health (PMC) URL: [Link]
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Title: Product Class 4: Benzo[b]thiophenes Source: Thieme-Connect URL: [Link]
Sources
- 1. CAS 451524-35-9: 6-Methylbenzo[b]thiophen-3-methanol [cymitquimica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 2-Methyl-1-benzothiophene-3-carbaldehyde | 30446-99-2 | Benchchem [benchchem.com]
- 4. DPS-2: A Novel Dual MEK/ERK and PI3K/AKT Pathway Inhibitor with Powerful Ex Vivo and In Vivo Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 142181-53-1: Benzo[b]thiophene-3-methanol,7-chloro- [cymitquimica.com]
